18-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one
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Overview
Description
Concanamycin C is a potent vacuolar-type H±ATPase inhibitor. It belongs to the class of macrolide antibiotics and is known for its effectiveness against yeast and fungi at nanomolar concentrations . Concanamycin C is part of the concanamycin family, which also includes Concanamycin A and B. These compounds are characterized by their 18-membered macrolide ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Concanamycin C involves complex organic reactions. The preparation typically starts with the isolation of the compound from Streptomyces species. The synthetic route includes the formation of an 18-membered lactone ring and a 6-membered hemiketal ring, which is glycosylated by 2-deoxy-β-D-rhamnose . The compound is soluble in solvents like chloroform, methanol, ethanol, acetone, ethyl acetate, and DMSO .
Industrial Production Methods: Industrial production of Concanamycin C is primarily based on fermentation processes involving Streptomyces species. The fermentation broth is extracted and purified using chromatographic techniques to isolate Concanamycin C in its pure form .
Chemical Reactions Analysis
Types of Reactions: Concanamycin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving Concanamycin C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the macrolide ring .
Major Products Formed: The major products formed from these reactions include modified macrolide structures with altered biological activities. These modifications help in understanding the structure-activity relationship of Concanamycin C .
Scientific Research Applications
Concanamycin C has a wide range of scientific research applications:
Chemistry: In chemistry, Concanamycin C is used as a tool to study the structure and function of vacuolar-type H±ATPases. It helps in understanding the role of these enzymes in various biological processes .
Biology: In biological research, Concanamycin C is used to study cell-mediated cytotoxicity. It inhibits the perforin-based cytotoxic activity by increasing the pH of lytic granules, leading to the accelerated degradation of perforin .
Medicine: In medicine, Concanamycin C is being explored for its potential therapeutic applications. It has shown promise in inducing apoptosis in cancer cells and reversing the downregulation of cell surface MHC-I by the HIV-encoded accessory protein Nef .
Industry: In the industrial sector, Concanamycin C is used in the development of antifungal agents due to its potent activity against yeast and fungi .
Mechanism of Action
Concanamycin C exerts its effects by inhibiting vacuolar-type H±ATPases. These enzymes are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane. By inhibiting these enzymes, Concanamycin C disrupts the acidification process, leading to various cellular effects such as apoptosis and inhibition of cell growth .
Comparison with Similar Compounds
Bafilomycin A1: Another potent inhibitor of vacuolar-type H±ATPases, known for its use in studying the physiological role of these enzymes.
Salicylihalamides: A class of benzolactone enamides that also inhibit vacuolar-type H±ATPases but with different specificity compared to Concanamycin C.
Lobatamides: Similar to salicylihalamides, these compounds inhibit vacuolar-type H±ATPases and are used in cancer research.
Uniqueness: Concanamycin C is unique due to its high specificity and potency as a vacuolar-type H±ATPase inhibitor. It is effective at nanomolar concentrations and has a distinct macrolide structure that sets it apart from other similar compounds .
Properties
IUPAC Name |
18-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYYLWWOGLVPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81552-34-3 |
Source
|
Record name | Concanamycin C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.